molecular formula C23H25FN2O4S B2933190 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892769-52-7

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No. B2933190
CAS RN: 892769-52-7
M. Wt: 444.52
InChI Key: FYAVBZKEWJNHPL-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antibacterial Properties

Compounds related to 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one have been synthesized and evaluated for their antibacterial properties. For example, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown good to potent antimicrobial activity, with sulfonamide derivatives being potent antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017). This indicates a potential avenue for developing new antimicrobial agents based on the structural motif of the compound .

Fluorescent Probes for Biological Applications

A study demonstrated the development of a two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), showing rapid response and high selectivity. Such probes, which are related to the chemical structure of this compound, can be utilized in one- and two-photon imaging of DTT in cells, highlighting their application in biochemical and medical research (Sun et al., 2018).

Chemical Synthesis and Optimization

Research on similar compounds has led to advancements in chemical synthesis techniques and the development of novel catalysts for synthesizing complex molecules. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives showcases innovative approaches to chemical synthesis that could be applicable to the synthesis of molecules like this compound (Khaligh, 2014).

Modulation of Antibiotic Activity

The compound 4-(Phenylsulfonyl) morpholine, which shares structural features with the molecule of interest, has been investigated for its antimicrobial activity and its ability to modulate the activity of other antimicrobial agents against multi-resistant strains of bacteria and fungi. This highlights the potential of sulfonamide and morpholine derivatives in addressing resistance to antibiotics and developing more effective antimicrobial therapies (Oliveira et al., 2015).

properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-3-16-5-7-17(8-6-16)31(28,29)22-15-25(4-2)20-14-21(26-9-11-30-12-10-26)19(24)13-18(20)23(22)27/h5-8,13-15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVBZKEWJNHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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